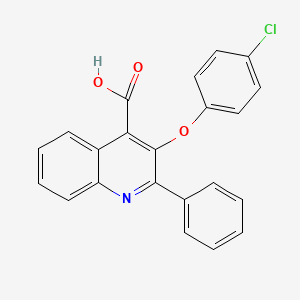
3-(4-Chlorophenoxy)-2-phenyl-4-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to form the bonds and introduce the functional groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (quinoline and phenyl) would contribute to the compound’s stability. The carboxylic acid group would make one end of the molecule polar, potentially allowing it to participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of a carboxylic acid group could make it somewhat soluble in water, while the aromatic rings would increase its solubility in organic solvents .科学的研究の応用
Synthesis and Structural Analysis
DFT and TD-DFT/PCM Calculations : A study focused on the structural parameters and spectroscopic characterization of similar quinoline derivatives, highlighting their potential in biological applications and corrosion inhibition (Wazzan et al., 2016).
Synthesis and Structure Elucidation : Research on novel 3-quinolinecarboxylic acid derivatives, characterized by specific substitutions, provides insights into their chemotherapeutic potential (Frigola et al., 1987).
NMR Studies : Derivatives of 3-Quinolinecarboxylic Acid with specific oxygen substitutions have been synthesized and characterized, providing a basis for further exploration of their chemical properties (Link et al., 1982).
Catalytic and Chemical Applications
Oxorhenium(V) Complexes : Studies on oxorhenium(V) complexes involving quinoline and isoquinoline carboxylic acids reveal their potential applications in catalytic epoxidation reactions (Machura et al., 2013).
Synthesis of Thienoquinolines : The synthesis of novel heterocyclo-thienoquinoline derivatives showcases the diverse potential of quinolinecarboxylic acid derivatives in chemical synthesis (Awad et al., 1991).
Photovoltaic Properties : Investigations into the photovoltaic properties of quinoline derivatives suggest their applicability in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
Medicinal Chemistry and Biological Studies
Anticancer Activity : Research on quinoline-4-carboxylic acid derivatives highlights their potential as anticancer agents, particularly through apoptotic DNA fragmentation (Bhatt et al., 2015).
Antimicrobial Agents : A study on novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids as antimicrobial agents reveals their efficacy against various microorganisms (Agui et al., 1977).
Molecular Modeling and Design : The synthesis and biological evaluation of novel α-aminophosphonates based on quinazolinone moiety, including DFT, NBO, and vibrational studies, demonstrate their potential as anticancer agents (Awad et al., 2018).
作用機序
Target of Action
It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
Its effects are measured mainly by subjective responses . Similar compounds, like Chlorphenesin, are known to block nerve impulses (or pain sensations) that are sent to the brain .
Biochemical Pathways
For example, Chlorphenesin was investigated as a modulator of histamine release .
Pharmacokinetics
Similar compounds like chlorphenesin are known to be rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours as the glucuronide metabolite .
Result of Action
Similar compounds like chlorphenesin are known to act as muscle relaxants, blocking nerve impulses or pain sensations sent to the brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-Chlorophenoxy)-2-phenyl-4-quinolinecarboxylic acid. For example, it is highly soluble in water and quite volatile . It is moderately toxic to mammals and has a high potential for bioaccumulation .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-chlorophenoxy)-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO3/c23-15-10-12-16(13-11-15)27-21-19(22(25)26)17-8-4-5-9-18(17)24-20(21)14-6-2-1-3-7-14/h1-13H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVWYYOEZYFXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2OC4=CC=C(C=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
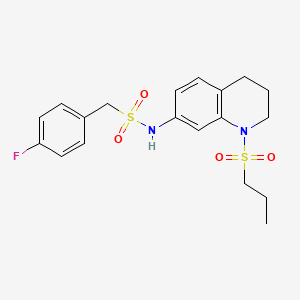

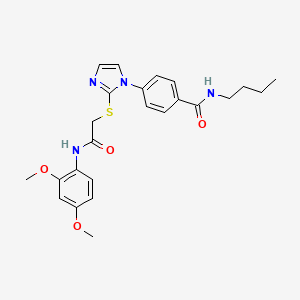
![ethyl 3-carbamoyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2463477.png)
![2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid](/img/structure/B2463479.png)
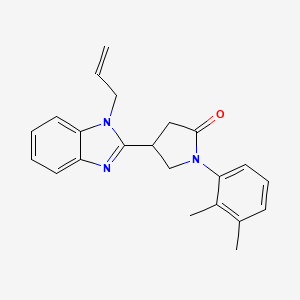
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2463481.png)
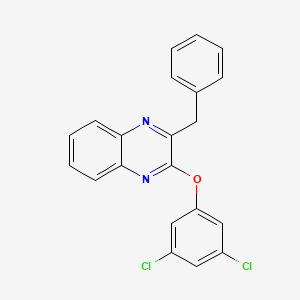

![4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B2463484.png)
![2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2463485.png)


![N-(2,3-dihydro-1H-inden-1-yl)-3-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2463493.png)
